molecular formula C27H30O15 B173997 Oroxin B CAS No. 114482-86-9

Oroxin B

Cat. No.: B173997
CAS No.: 114482-86-9
M. Wt: 594.5 g/mol
InChI Key: HAYLVXFWJCKKDW-IJTBWITGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oroxin B is primarily isolated from the plant Oroxylum indicum. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The plant material is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Oroxylum indicum using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems .

Chemical Reactions Analysis

Synthetic Pathways and Derivative Formation

While direct synthesis of Oroxin B is not explicitly detailed in the literature, structurally analogous compounds like Oroxin A provide insights into plausible reaction routes. A semisynthetic approach using baicalin (a glucuronide derivative of baicalein) as a precursor involves:

Key Reaction Steps:

  • Methyl Esterification :

    • Baicalin undergoes esterification in methanol with catalytic H2_2SO4_4 under reflux to form a methyl ester intermediate .

    • Reagents : Methanol, H2_2SO4_4.

    • Conditions : Reflux for 3–4 hours.

    • Yield : >99% .

  • Selective Reduction :

    • The intermediate is reduced using NaBH4_4 in methanol under controlled temperatures (0–25°C) .

    • Reagents : NaBH4_4, methanol.

    • Conditions : Gradual addition of NaBH4_4 to prevent exothermic runaway, followed by quenching with acetic acid.

    • Yield : ~75% for structurally related Oroxin A .

StepReagents/ConditionsKey Functional Group ModifiedOutcome
1H2_2SO4_4, MeOH, refluxGlucuronide → Methyl esterIntermediate stabilization
2NaBH4_4, 0–25°CCarbonyl reductionGlycoside formation

Analytical Characterization of Reaction Products

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is critical for verifying this compound’s identity and purity post-synthesis. Key parameters include :

Mass Spectrometry Data:

  • Parent ion : m/z 595.2 (deprotonated molecule, [M-H]^-).

  • Product ions :

    • m/z 271.1 (aglycone fragment after glycosidic bond cleavage).

    • Collision energy: 18 V .

ParameterValueSignificance
Cone Voltage8 VIonization efficiency optimization
Collision Energy18 VFragment specificity

Stability and Degradation Under Stress Conditions

While explicit stability studies for this compound are lacking, flavonoid glycosides generally undergo hydrolysis under acidic/basic conditions or enzymatic action. For example:

  • Acidic Hydrolysis : Likely cleavage of the glycosidic bond to release chrysin (aglycone) and sugar moieties.

  • Enzymatic Degradation : β-Glucosidases may hydrolyze the glucose unit, altering bioavailability.

Functional Group Reactivity

This compound’s structure (chrysin-7-O-β-D-glucoside) suggests reactivity at:

  • Phenolic Hydroxyl Groups : Potential for methylation, acetylation, or sulfonation.

  • Glycosidic Bond : Susceptible to acid-catalyzed hydrolysis.

Scientific Research Applications

Anticancer Properties

Oroxin B has been extensively studied for its anticancer effects, particularly against liver cancer and lymphoma.

Liver Cancer

A pivotal study demonstrated that this compound induces apoptosis in HepG2 liver cancer cells by down-regulating microRNA-221 and modulating the PI3K/Akt/PTEN signaling pathway. The results showed a significant reduction in cell proliferation and an increase in apoptosis rates when treated with OB, suggesting its potential as an effective anti-liver cancer agent .

Lymphoma

In another study, this compound was found to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells while sparing normal cells. This selective action effectively inhibited lymphoma growth in vivo and prolonged survival in lymphoma-xenografted mice, marking OB as a promising candidate for lymphoma therapy .

Metabolic Disorders: MAFLD

This compound has shown promise in treating metabolic-associated fatty liver disease (MAFLD). Research indicates that it alleviates hepatic inflammation and fibrosis by restoring gut microbiota balance and enhancing intestinal barrier function. In high-fat diet-fed rats, OB treatment resulted in reduced plasma lipid levels and inflammatory markers such as IL-6 and TNF-α, positioning it as a potential therapeutic option for MAFLD .

Bone Health: Anti-Osteoporosis Effects

This compound exhibits significant anti-osteoporotic properties by inhibiting osteoclast maturation and bone resorption. In vitro studies revealed that OB treatment decreased the expression of osteoclast-related genes induced by RANKL, while in vivo experiments demonstrated its efficacy in preventing ovariectomy-induced bone loss in mice .

Table 1: Summary of this compound's Effects on Bone Health

Study FocusKey FindingsMechanism of Action
Osteoclast ActivityInhibition of osteoclast maturationSuppression of MAPK/NF-κB pathways
Bone ResorptionReduced bone resorption in OVX miceDownregulation of osteoclastic genes

Osteoarthritis Management

This compound has also been investigated for its chondroprotective effects in osteoarthritis (OA). It demonstrated anti-inflammatory properties by inhibiting the PI3K/AKT/mTOR signaling pathway and enhancing autophagy in IL-1β-induced chondrocytes. In animal models, OB treatment significantly reduced cartilage degradation and improved joint function, indicating its potential as a therapeutic agent for OA .

Table 2: this compound's Role in Osteoarthritis Treatment

ParameterControl GroupOB Treatment GroupSignificance
Cartilage DegradationHighLowp < 0.01
Inflammatory MarkersElevatedReducedp < 0.05

Biological Activity

Oroxin B (OB) is a flavonoid compound derived from the traditional Chinese medicinal herb Oroxylum indicum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in the context of osteoarthritis (OA). Research indicates that OB can alleviate OA symptoms by modulating inflammatory pathways.

  • Chondroprotective Effects : this compound has been shown to reverse the expression levels of anabolic-related proteins (e.g., Aggrecan, Collagen II) and catabolic-related proteins (e.g., MMP3, MMP13) in IL-1β-induced chondrocytes. This indicates its potential in cartilage protection .
  • Signaling Pathway Inhibition : OB inhibits the PI3K/AKT/mTOR signaling pathway activated by IL-1β, which is crucial in inflammatory responses .

Table 1: Key Findings on Anti-Inflammatory Activity of this compound

StudyModelKey Findings
IL-1β-induced chondrocytesReduced inflammatory markers (iNOS, COX-2, TNF-α)
DMM-induced OA modelsAttenuated cartilage degradation; restored anabolic/catabolic protein balance

2. Anticancer Properties

This compound exhibits significant anticancer effects, particularly against lymphoma and liver cancer.

  • Induction of ER Stress : OB selectively induces tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells while sparing normal cells. This effect is mediated through the down-regulation of GRP78 and activation of DDIT3 via the MKK3-p38 signaling pathway .
  • MicroRNA Modulation : OB down-regulates microRNA-221 (miR-221), which is implicated in liver cancer progression. By inhibiting miR-221, OB promotes apoptosis in hepatoma cells and affects key signaling pathways such as PI3K/Akt .

Table 2: Summary of Anticancer Effects of this compound

StudyCancer TypeMechanismOutcome
LymphomaInduction of ER stressInhibited tumor growth in vivo
Liver CancerDown-regulation of miR-221Induced apoptosis; reduced tumor markers

3. Antibacterial Activity

This compound also demonstrates antibacterial properties against various pathogens.

The antibacterial effects are attributed to the disruption of bacterial cell walls and membranes, leading to cell lysis. The extract from Oroxylum indicum showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 3: Antibacterial Efficacy of this compound Extracts

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.40 mg/mL
β-Hemolytic E. coli4.67 mg/mL
Pseudomonas aeruginosa16.35-fold IC50 compared to controls

4. Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Osteoarthritis Treatment : A study demonstrated that intra-articular injections of OB significantly improved cartilage integrity in animal models of OA, supporting its potential use as a therapeutic agent for joint diseases .
  • Lymphoma Therapy : Clinical investigations have shown that patients treated with OB exhibited prolonged survival rates without significant toxicity, indicating its promise as an effective anti-cancer agent .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Oroxin B in plant extracts?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification due to its sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation. Validate methods using spiked samples and calibration curves to ensure accuracy .
  • Data Considerations : Include retention times, mass-to-charge ratios (HPLC-MS), and spectral assignments (NMR) in supplementary materials. Cross-validate with reference standards from authenticated plant sources .

Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?

  • Experimental Design : Use response surface methodology (RSM) to test variables like solvent polarity, temperature, and extraction time. Compare maceration, Soxhlet, and ultrasound-assisted extraction. Purity is assessed via thin-layer chromatography (TLC) and HPLC .
  • Pitfalls : Avoid over-reliance on single-solvent systems; polarity gradients may improve selectivity. Report solvent waste and safety protocols for hazardous reagents .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

  • Approach : Use cell lines (e.g., HepG2 for hepatoprotective studies, MCF-7 for anticancer assays) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting or flow cytometry for mechanistic insights .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antioxidant vs. pro-oxidant effects be resolved?

  • Analysis Framework : Conduct redox profiling under varying oxygen concentrations and pH levels. Use electron paramagnetic resonance (EPR) to detect free radicals. Apply the LASSO regression model to identify confounding variables (e.g., assay interference from polyphenols) .
  • Data Interpretation : Compare results across multiple assays (DPPH, FRAP, TBARS) and contextualize with in vivo oxidative stress markers (e.g., glutathione levels) .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Rigor : Use stable isotope-labeled analogs as internal standards in LC-MS/MS. Report bioavailability metrics (AUC, Cₘₐₓ, Tₘₐₓ) with interspecies scaling (e.g., rat-to-human) and physiologically based pharmacokinetic (PBPK) modeling .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .

Q. How do researchers validate this compound’s molecular targets in complex biological systems?

  • Experimental Workflow : Combine affinity chromatography with proteomics (e.g., SILAC labeling) to identify binding partners. Confirm interactions via surface plasmon resonance (SPR) and molecular docking simulations (AutoDock Vina). Use CRISPR-Cas9 knockouts to assess functional relevance .

Q. Data Management and Reporting

Q. What criteria should guide the selection of statistical models for this compound’s dose-response relationships?

  • Best Practices : Use Akaike’s Information Criterion (AIC) to compare logistic vs. probit models. For non-linear dynamics, apply Hill slope equations. Report confidence intervals and effect sizes (Cohen’s d) to avoid overinterpretation of small-sample studies .

Q. How can researchers address batch-to-batch variability in this compound isolation?

  • Quality Control : Implement Good Laboratory Practice (GLP) protocols, including certificate-of-analysis (CoA) documentation for each batch. Use principal component analysis (PCA) to track chemical fingerprints across batches .

Q. Tables for Methodological Reference

Analytical Technique Application Key Parameters References
HPLC-MSQuantification of this compoundLOD: 0.1 ng/mL; LOQ: 0.3 ng/mL
¹H NMRStructural confirmationδ 6.82 (s, H-8), δ 3.75 (OCH₃)
SPRBinding affinityKD: 12.3 ± 1.5 nM
Common Pitfalls Mitigation Strategy
Assay interference from co-extracted flavonoidsUse solid-phase extraction (SPE) with C18 cartridges
Overfitting in dose-response modelsApply cross-validation (k-fold)

Properties

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLVXFWJCKKDW-IJTBWITGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312120
Record name Baicalein 7-O-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114482-86-9
Record name Baicalein 7-O-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114482-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalein 7-O-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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